molecular formula C153H226ClN43O49S B14799018 Glucagon (human)

Glucagon (human)

Cat. No.: B14799018
M. Wt: 3519.2 g/mol
InChI Key: RKGLLHCSSVJTAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glucagon (human) is a peptide hormone produced by the alpha cells of the pancreas. It plays a crucial role in regulating blood glucose levels by promoting the conversion of stored glycogen into glucose in the liver, thereby increasing blood glucose levels. This hormone is essential for maintaining energy balance, especially during fasting or strenuous exercise .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glucagon is synthesized from its precursor, proglucagon, through a series of enzymatic reactions. The process begins with the removal of the signal peptide from preproglucagon, forming proglucagon. Proglucagon is then cleaved by proprotein convertase 2 to produce glucagon .

Industrial Production Methods

Industrial production of glucagon involves recombinant DNA technology. The gene encoding human glucagon is inserted into a suitable expression system, such as Escherichia coli or yeast. The expressed glucagon is then purified through various chromatographic techniques to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

Glucagon primarily undergoes peptide bond hydrolysis, oxidation, and deamidation. These reactions can affect its stability and activity .

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Smaller peptide fragments.

    Oxidation: Oxidized methionine residues.

    Deamidation: Aspartic acid residues.

Scientific Research Applications

Glucagon has a wide range of applications in scientific research:

Mechanism of Action

Glucagon exerts its effects by binding to the glucagon receptor, a G-protein coupled receptor. This binding activates adenylate cyclase, increasing intracellular cyclic AMP levels. Cyclic AMP activates protein kinase A, which phosphorylates various enzymes involved in glycogenolysis and gluconeogenesis. This leads to the conversion of glycogen to glucose and the production of glucose from non-carbohydrate sources .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glucagon is unique in its ability to rapidly increase blood glucose levels by promoting glycogenolysis and gluconeogenesis. Unlike insulin, which lowers blood glucose, glucagon ensures that glucose is available during periods of fasting or intense physical activity .

Properties

Molecular Formula

C153H226ClN43O49S

Molecular Weight

3519.2 g/mol

IUPAC Name

3-[[5-amino-2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoylamino]-5-oxopentanoyl]amino]-4-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[4-amino-1-[(1-carboxy-2-hydroxypropyl)amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid;hydrochloride

InChI

InChI=1S/C153H225N43O49S.ClH/c1-72(2)52-97(133(226)176-96(47-51-246-11)132(225)184-104(60-115(159)209)143(236)196-123(78(10)203)151(244)245)179-137(230)103(58-83-64-167-89-29-19-18-28-87(83)89)183-131(224)95(43-46-114(158)208)177-148(241)120(74(5)6)194-141(234)101(54-79-24-14-12-15-25-79)182-138(231)105(61-117(211)212)185-130(223)94(42-45-113(157)207)171-124(217)75(7)170-127(220)91(31-22-49-165-152(160)161)172-128(221)92(32-23-50-166-153(162)163)174-146(239)110(69-199)191-140(233)107(63-119(215)216)186-134(227)98(53-73(3)4)178-135(228)99(56-81-33-37-85(204)38-34-81)180-129(222)90(30-20-21-48-154)173-145(238)109(68-198)190-136(229)100(57-82-35-39-86(205)40-36-82)181-139(232)106(62-118(213)214)187-147(240)111(70-200)192-150(243)122(77(9)202)195-142(235)102(55-80-26-16-13-17-27-80)188-149(242)121(76(8)201)193-116(210)66-168-126(219)93(41-44-112(156)206)175-144(237)108(67-197)189-125(218)88(155)59-84-65-164-71-169-84;/h12-19,24-29,33-40,64-65,71-78,88,90-111,120-123,167,197-205H,20-23,30-32,41-63,66-70,154-155H2,1-11H3,(H2,156,206)(H2,157,207)(H2,158,208)(H2,159,209)(H,164,169)(H,168,219)(H,170,220)(H,171,217)(H,172,221)(H,173,238)(H,174,239)(H,175,237)(H,176,226)(H,177,241)(H,178,228)(H,179,230)(H,180,222)(H,181,232)(H,182,231)(H,183,224)(H,184,225)(H,185,223)(H,186,227)(H,187,240)(H,188,242)(H,189,218)(H,190,229)(H,191,233)(H,192,243)(H,193,210)(H,194,234)(H,195,235)(H,196,236)(H,211,212)(H,213,214)(H,215,216)(H,244,245)(H4,160,161,165)(H4,162,163,166);1H

InChI Key

RKGLLHCSSVJTAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CNC=N7)N.Cl

Origin of Product

United States

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